molecular formula C13H19NO3S B6423858 N-[(1-hydroxycyclopentyl)methyl]-4-methylbenzene-1-sulfonamide CAS No. 1027049-86-0

N-[(1-hydroxycyclopentyl)methyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B6423858
CAS No.: 1027049-86-0
M. Wt: 269.36 g/mol
InChI Key: FQDYDPDKAYIAPC-UHFFFAOYSA-N
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Description

N-[(1-Hydroxycyclopentyl)methyl]-4-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a 4-methyl-substituted benzene ring and a 1-hydroxycyclopentylmethyl group attached to the sulfonamide nitrogen. The hydroxycyclopentyl group may engage in hydrogen bonding, influencing solubility and biological interactions, while the 4-methyl group on the benzene ring enhances lipophilicity compared to polar substituents like methoxy or nitro groups .

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-11-4-6-12(7-5-11)18(16,17)14-10-13(15)8-2-3-9-13/h4-7,14-15H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDYDPDKAYIAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycyclopentyl)methyl]-4-methylbenzene-1-sulfonamide typically involves the following steps:

    Formation of the Cyclopentyl Intermediate: The initial step involves the preparation of a cyclopentyl intermediate, which can be achieved through the hydroxylation of cyclopentane using an oxidizing agent such as hydrogen peroxide or a peracid.

    Sulfonamide Formation: The cyclopentyl intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine. This reaction forms the sulfonamide linkage.

    Final Product Formation: The final step involves the coupling of the cyclopentyl sulfonamide with a suitable methylating agent to introduce the methyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclopentyl)methyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclopentyl ring can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent used.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The methyl group on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, or halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Formation of cyclopentanone or cyclopentanoic acid derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitro or halogenated derivatives of the benzene ring.

Scientific Research Applications

N-[(1-hydroxycyclopentyl)methyl]-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biological Studies: Used as a probe to study the interactions of sulfonamide compounds with proteins and other biomolecules.

    Industrial Applications: Employed as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-[(1-hydroxycyclopentyl)methyl]-4-methylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The cyclopentyl and methylbenzene moieties contribute to the compound’s overall hydrophobicity, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues of Sulfonamides

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents on N Benzene Ring Substituents Key Properties/Applications References
N-[(1-Hydroxycyclopentyl)methyl]-4-methylbenzene-1-sulfonamide (Target) C₁₃H₁₉NO₃S 1-Hydroxycyclopentylmethyl 4-methyl Potential hydrogen bonding; unknown bioactivity N/A
N-{[1-(Hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide C₁₅H₂₃NO₃S 1-Hydroxymethylcyclohexylmethyl 4-methyl Cyclohexyl ring increases steric bulk; uncharacterized
N-(2-Chloroethyl)-4-methylbenzene-1-sulfonamide (ClEATs) C₉H₁₂ClNO₂S 2-Chloroethyl 4-methyl Synthetic intermediate; used in coordination chemistry
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide C₁₂H₁₆N₆O₂S Azide-functionalized alkyl chain 4-methyl High reactivity due to azides; potential for click chemistry
4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide C₁₅H₁₇NO₂S (S)-1-Phenylethyl 4-methyl Chiral resolution agent; antimicrobial properties
Cyclopentolate Hydrochloride C₁₇H₂₅NO₃·HCl 2-(Dimethylamino)ethyl ester of cyclopentanol N/A Cycloplegic agent (ophthalmology)

Key Comparison Points

Substituent Effects on Bioactivity
  • The 1-hydroxycyclopentylmethyl group in the target compound may mimic the cyclopentanol moiety in cyclopentolate hydrochloride, a known anticholinergic drug . However, the absence of an ester linkage in the target sulfonamide likely alters its mechanism of action.
  • N-(2-Chloroethyl)-4-methylbenzene-1-sulfonamide (ClEATs) lacks polar hydroxy groups, reducing hydrogen-bonding capacity but enhancing reactivity in coordination chemistry .
Stereochemical and Conformational Differences
  • 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide demonstrates the importance of chirality in biological activity, with the (S)-enantiomer showing antimicrobial efficacy . The target compound’s stereochemical configuration (if chiral) remains uncharacterized.
Spectroscopic Signatures
  • Analogous compounds (e.g., ) show characteristic ¹H NMR shifts :
    • Aromatic protons (4-methylbenzene): δ 7.3–7.8 ppm .
    • Hydroxy groups: δ 1.5–2.5 ppm (cyclopentyl) and broad signals for -OH .
  • IR spectra for sulfonamides typically show S=O stretches at 1150–1350 cm⁻¹ and N-H bends at 1500–1600 cm⁻¹ .

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